Nevirapine vs. Efavirenz: Divergent Resistance Mutation Signatures Upon Virologic Failure
In a Bayesian analysis of 119 Thai adults failing first-line NNRTI-based regimens, the K103N mutation—which confers high-level cross-resistance to efavirenz and nevirapine—was detected in 83% of patients failing efavirenz-containing therapy versus only 28% failing nevirapine-containing therapy. Conversely, the Y181C mutation was detected in 56% of nevirapine failures compared to 20% of efavirenz failures [1]. This differential resistance signature has direct implications for subsequent regimen selection: patients failing nevirapine with Y181C may retain susceptibility to etravirine, whereas K103N-selected efavirenz failures exhibit broad cross-resistance to first-generation NNRTIs but may retain susceptibility to second-generation agents [2].
| Evidence Dimension | Frequency of key NNRTI resistance mutations at virologic failure |
|---|---|
| Target Compound Data | K103N: 28% of failures; Y181C: 56% of failures |
| Comparator Or Baseline | Efavirenz: K103N: 83% of failures; Y181C: 20% of failures |
| Quantified Difference | K103N: 55 percentage points lower with nevirapine; Y181C: 36 percentage points higher with nevirapine |
| Conditions | Thai adults with CRF01_AE HIV-1 subtype; virologic failure defined as >500 copies/mL; consensus sequencing genotyping |
Why This Matters
Procurement decisions for antiretroviral programs must consider downstream treatment options: the distinct mutational pathway selected by nevirapine preserves different second-line NNRTI options compared to efavirenz.
- [1] Ngo-Giang-Huong N, Jourdain G, Amzal B, et al. Resistance patterns selected by nevirapine vs. efavirenz in HIV-infected patients failing first-line antiretroviral treatment: a Bayesian analysis. PLoS One. 2010;5(5):e10674. View Source
- [2] Sanford Guide. Genotype Resistance Mutations: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTI). View Source
